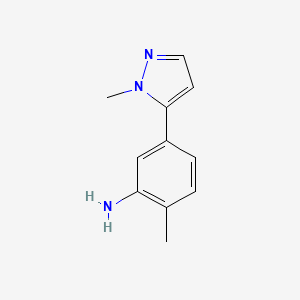

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Vue d'ensemble

Description

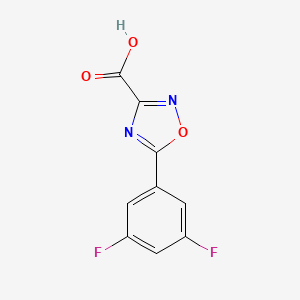

“2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the CAS Number: 1340579-27-2. It has a molecular weight of 187.24 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved data, pyrazole derivatives have been studied for their diverse chemical reactions .Physical And Chemical Properties Analysis

This compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Its physical form is not specified in the retrieved data .Applications De Recherche Scientifique

Domino Reactions and Synthetic Chemistry

A study highlighted a domino reaction involving pyrazol derivatives, which led to the formation of substituted pyrazoles and anilines. This reaction showcases the compound's role in synthetic chemistry, where it participates in transformations that yield various heterocyclic compounds, essential for pharmaceuticals and materials science (Erkin & Ramsh, 2014).

Corrosion Inhibition

Research on pyrazole derivatives, including compounds similar to 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These studies are crucial for industrial applications, especially in enhancing the durability and lifespan of metal structures and components (Chadli et al., 2020).

Photophysics and Electroluminescence

In the realm of materials science, a study focused on the photophysical properties of platinum complexes with pyrazole-based ligands, revealing their potential in electroluminescent applications. This research opens pathways for developing new organic light-emitting diode (OLED) materials, which are pivotal for advanced display and lighting technologies (Vezzu et al., 2010).

Ligand Chemistry and Metal Coordination

Another study delved into the synthesis and structural analysis of compounds featuring pyrazole motifs, highlighting their flexibility and potential to act as ligands for metal coordination. Such research contributes to the field of coordination chemistry, essential for catalysis, environmental remediation, and the synthesis of complex materials (Daoudi et al., 2002).

Antimicrobial and Antifungal Activity

Compounds with pyrazole cores have also been explored for their antimicrobial and antifungal properties. This is significant for developing new therapeutic agents and understanding the structure-activity relationship in medicinal chemistry, paving the way for novel treatments against infectious diseases (Banoji et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to target thecolony stimulating factor-1 receptor (CSF-1R) , which plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.

Mode of Action

Related compounds have been shown to inhibitCYP isoforms , which are key enzymes involved in drug metabolism and bioactivation.

Biochemical Pathways

Compounds with similar structures have been found to influence theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging.

Pharmacokinetics

Related compounds have been found to be rapidly metabolized by human liver microsomes , which could impact their bioavailability.

Result of Action

Similar compounds have shown potent activity against certain targets, such as nampt , and have demonstrated anti-proliferative activity in certain cell lines .

Action Environment

It is generally recommended to store such compounds in a dark place, sealed in dry conditions, at 2-8°c to maintain their stability .

Analyse Biochimique

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .

Temporal Effects in Laboratory Settings

The compound is recommended to be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Propriétés

IUPAC Name |

2-methyl-5-(2-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGXXHHVSEYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NN2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

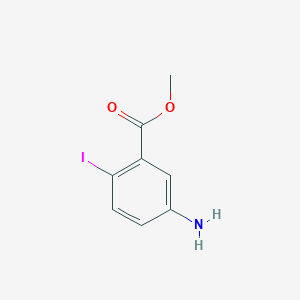

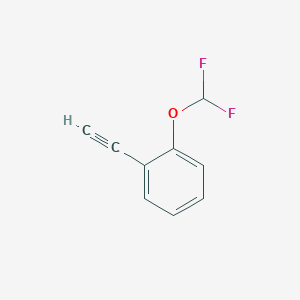

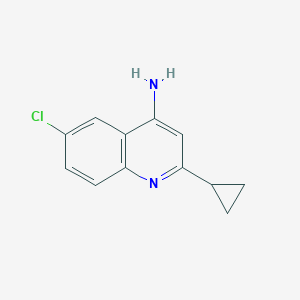

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

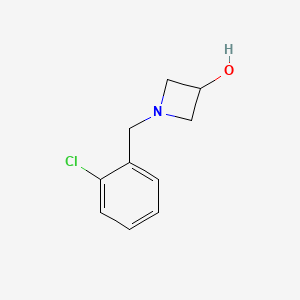

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)